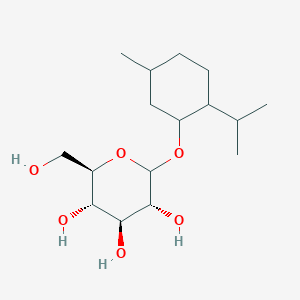
(2R,3S,4S,5R)-2-(Hydroxymethyl)-6-((2-isopropyl-5-methylcyclohexyl)oxy)tetrahydro-2H-pyran-3,4,5-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S,4S,5R)-2-(Hydroxymethyl)-6-((2-isopropyl-5-methylcyclohexyl)oxy)tetrahydro-2H-pyran-3,4,5-triol is a complex organic compound with significant potential in various scientific fields. This compound features a tetrahydropyran ring substituted with a hydroxymethyl group and an isopropyl-methylcyclohexyl ether group. Its unique structure lends itself to diverse chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R)-2-(Hydroxymethyl)-6-((2-isopropyl-5-methylcyclohexyl)oxy)tetrahydro-2H-pyran-3,4,5-triol typically involves multi-step organic synthesis. One common approach is the protection of hydroxyl groups followed by selective functionalization. The key steps include:
Protection of Hydroxyl Groups: Using protecting groups like tert-butyldimethylsilyl chloride to protect the hydroxyl groups.
Formation of Tetrahydropyran Ring: Cyclization reactions to form the tetrahydropyran ring.
Introduction of Isopropyl-Methylcyclohexyl Ether Group: Etherification reactions using appropriate alkyl halides.
Deprotection: Removal of protecting groups to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity. Catalysts and automated synthesis equipment are often employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S,4S,5R)-2-(Hydroxymethyl)-6-((2-isopropyl-5-methylcyclohexyl)oxy)tetrahydro-2H-pyran-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like pyridinium chlorochromate.
Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions at the ether linkage using nucleophiles like thiols.
Common Reagents and Conditions
Oxidizing Agents: Pyridinium chlorochromate, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Thiols, amines.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of thioethers or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of (2R,3S,4S,5R)-2-(Hydroxymethyl)-6-((2-isopropyl-5-methylcyclohexyl)oxy)tetrahydro-2H-pyran-3,4,5-triol involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, it may inhibit or activate enzymes, alter gene expression, or interact with cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3S,4S,5R)-2-(Hydroxymethyl)-6-((2-isopropyl-5-methylcyclohexyl)oxy)tetrahydro-2H-pyran-3,4,5-triol: Unique due to its specific substitution pattern.
(2R,3S,4S,5R)-2-(Hydroxymethyl)-6-((2-isopropylcyclohexyl)oxy)tetrahydro-2H-pyran-3,4,5-triol: Lacks the methyl group on the cyclohexyl ring.
(2R,3S,4S,5R)-2-(Hydroxymethyl)-6-((2-methylcyclohexyl)oxy)tetrahydro-2H-pyran-3,4,5-triol: Lacks the isopropyl group on the cyclohexyl ring.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C16H30O6 |
|---|---|
Poids moléculaire |
318.41 g/mol |
Nom IUPAC |
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(5-methyl-2-propan-2-ylcyclohexyl)oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C16H30O6/c1-8(2)10-5-4-9(3)6-11(10)21-16-15(20)14(19)13(18)12(7-17)22-16/h8-20H,4-7H2,1-3H3/t9?,10?,11?,12-,13-,14+,15-,16?/m1/s1 |
Clé InChI |
GZSDZJZIZBGBON-VLUUDNJESA-N |
SMILES isomérique |
CC1CCC(C(C1)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(C)C |
SMILES canonique |
CC1CCC(C(C1)OC2C(C(C(C(O2)CO)O)O)O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



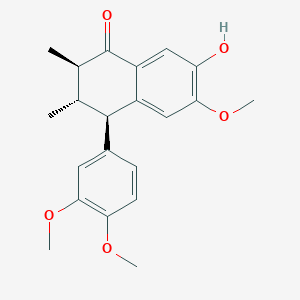
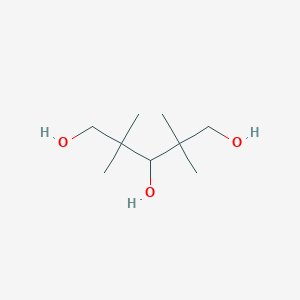
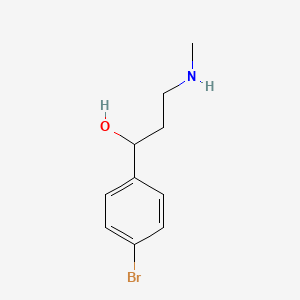
![[(2R,3aR)-2,4,11,13-tetraacetyloxy-1-benzoyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate](/img/structure/B12440508.png)
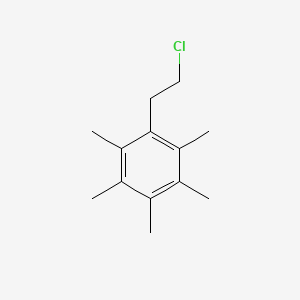

![4-[(Cyclohexylmethyl)amino]-3-methylphenol](/img/structure/B12440532.png)
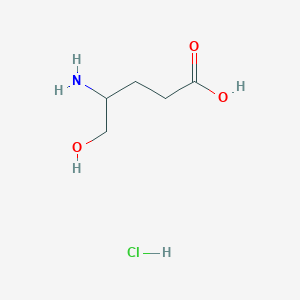
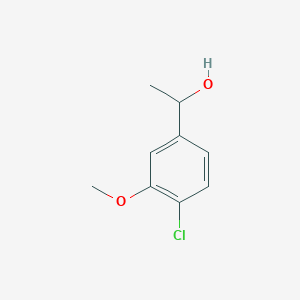
![Thieno[3,2-c]pyridin-6-amine](/img/structure/B12440541.png)
![(1Z)-2-(3,5-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-1-[(4-hydroxy-3-methoxyphenyl)methylidene]-2,3-dihydroindene-4,6-diol](/img/structure/B12440552.png)
![4-Oxo-4H-pyrimido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester](/img/structure/B12440556.png)
![4-{3-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B12440563.png)
